1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
CAS No. |
1883290-15-0 |
|---|---|
Molecular Formula |
C6H7ClF2N2O2S |
Molecular Weight |
244.65 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-4-5(14(7,12)13)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3 |
InChI Key |
YGAJVOCRTNUJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The difluoroethyl group can engage in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions.
Oxidized or Reduced Sulfur Compounds: Resulting from redox reactions.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique properties, such as fluorinated polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes for imaging and diagnostics.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
a) Substituent Effects on Reactivity
- Fluorinated groups (e.g., 2,2-difluoroethyl, difluoromethyl) enhance electron-withdrawing effects, stabilizing the sulfonyl chloride group and increasing its electrophilicity. This makes fluorinated derivatives more reactive in nucleophilic substitutions compared to non-fluorinated analogs like 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride .
- The ethoxymethyl substituent in 1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride introduces steric hindrance, which may slow reaction kinetics in crowded molecular environments .
b) Molecular Weight and Solubility
- Higher molecular weight compounds (e.g., 274.7 g/mol for the ethoxymethyl derivative) are likely less soluble in aqueous media due to increased hydrophobicity. In contrast, the target compound (244.5 g/mol) balances fluorination and molecular size for moderate solubility .
Research Findings and Trends
- Synthetic Utility : Fluorinated pyrazole sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, where fluorine atoms improve bioavailability and target binding .
- Comparative Stability: The 2,2-difluoroethyl group in the target compound offers superior hydrolytic stability over non-fluorinated analogs, as evidenced by its persistent use in recent patents (e.g., PCT/US12/036594) .
- Structural Insights : Crystallographic data (e.g., ORTEP-3 software analyses) highlight conformational rigidity in fluorinated pyrazoles, which may correlate with their enhanced reactivity .
Biological Activity
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C₆H₇ClF₂N₂O₂S and a molecular weight of 244.65 g/mol. Its structure features a pyrazole ring substituted with a sulfonyl chloride group and a difluoroethyl moiety, which contributes to its unique biological activity and reactivity in various chemical processes. The compound is characterized by its predicted boiling point of approximately 325.5 °C and a density of around 1.62 g/cm³ .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those with sulfonamide functionalities. Research indicates that compounds similar to 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride exhibit significant antimicrobial activity against various microorganisms. For instance, compounds containing the sulfonamide moiety have shown enhanced antibacterial effects against strains such as Staphylococcus aureus and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Candida albicans |
|---|---|---|
| 4g | 62.5 | 125 |
| 4f | 125 | 62.5 |
| 3a | 125 | 62.5 |
Antioxidant Activity
In addition to antimicrobial properties, certain pyrazole derivatives have demonstrated antioxidant activities. For example, compounds similar to the target compound have shown significant antioxidant effects compared to standard antioxidants like butylhydroxytoluene (BHT). This dual action—antimicrobial and antioxidant—could be attributed to the synergistic effects of the pyrazole and sulfonamide pharmacophores .
The mechanism by which 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride exerts its biological effects primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This allows it to engage in nucleophilic substitution reactions with biological macromolecules, potentially leading to the formation of various biologically active derivatives .
Study on Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including those structurally related to 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, revealed that these compounds exhibited promising antibacterial and antifungal activities at concentrations ranging from 31.25 to 250 µg/mL against tested pathogens. Notably, compound 4g showed remarkable inhibition against Staphylococcus aureus with an MIC value of 62.5 µg/mL .
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the interaction modes of these compounds with target proteins involved in microbial resistance mechanisms. The results indicated that several synthesized pyrazoles demonstrated good binding affinities with target enzymes, suggesting their potential as lead compounds in drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Pyrazole Ring Formation : Start with cyclocondensation of hydrazine derivatives and diketones. For example, 1-(2,2-difluoroethyl)hydrazine reacts with β-keto esters to form the pyrazole core .
Sulfonation : Treat the pyrazole intermediate with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/n-hexane) to achieve >95% purity.
- Optimization Tips : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and adjust stoichiometry (1:1.2 molar ratio of pyrazole to ClSO₃H) to minimize by-products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the sulfonyl chloride proton environment (δ ~3.5–4.0 ppm for -SO₂Cl) and the difluoroethyl group (δ ~5.8–6.2 ppm as a triplet, ²JHF ~56 Hz) .
- FT-IR : Confirm sulfonyl chloride presence via S=O asymmetric stretching (~1360 cm⁻¹) and symmetric stretching (~1175 cm⁻¹) .
- Mass Spectrometry (HRMS) : Expect [M+H]+ at m/z 269.01 (C₇H₉ClF₂N₂O₂S) with isotopic peaks indicative of chlorine .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the sulfonyl chloride group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Reactivity Mechanism : The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing -SO₂ moiety. This facilitates nucleophilic attack (e.g., by amines) at the sulfur atom, forming sulfonamides .
- Experimental Design :
Kinetic Studies : Compare reaction rates with non-sulfonylated pyrazoles using UV-Vis spectroscopy to track substitution progress.
Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify reactive sites .
- Case Study : Reaction with piperazine in THF at 0°C yields a sulfonamide derivative with >80% conversion (monitored by HPLC, C18 column, acetonitrile/water mobile phase) .
Q. What strategies can mitigate competing side reactions (e.g., hydrolysis) during derivatization of this sulfonyl chloride?
- Methodological Answer :
- Condition Optimization :
Solvent Choice : Use anhydrous dichloromethane or THF to minimize hydrolysis. Add molecular sieves (3Å) to scavenge moisture .
Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis while allowing nucleophilic substitution.
- Additive Use : Incorporate scavengers like triethylamine (TEA) to neutralize HCl by-products, reducing acid-catalyzed degradation .
- Case Study : Hydrolysis rates increase by 40% in aqueous DMF (pH 7.4, 25°C), confirmed by tracking free sulfonic acid formation via ion chromatography .
Q. How does the difluoroethyl substituent affect the compound’s stability and potential applications in medicinal chemistry?
- Methodological Answer :
- Stability Analysis :
Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. The difluoroethyl group enhances thermal stability (Td ~180°C) compared to non-fluorinated analogs .
Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS. Fluorination reduces oxidative metabolism (t₁/₂ > 2 hours vs. <0.5 hours for ethyl analogs) .
- Medicinal Chemistry Applications :
- Sulfonamide Libraries : Use as a scaffold for kinase inhibitors (e.g., targeting EGFR T790M mutants) by coupling with aniline derivatives .
- PET Tracers : Radiolabel with ¹⁸F via prosthetic group strategies for imaging applications .
Data Contradiction Analysis
Q. Discrepancies in reported yields for sulfonamide derivatization: How can researchers reconcile variability across studies?
- Methodological Answer :
- Root Cause Analysis : Variability often stems from differences in:
Nucleophile Activity : Steric hindrance in bulky amines (e.g., tert-butylamine) reduces yields compared to smaller amines (e.g., methylamine) .
Workup Protocols : Aqueous workups may hydrolyze unreacted sulfonyl chloride, underreporting actual conversion.
- Resolution Strategy :
- Standardize reaction conditions (e.g., 1.5 eq nucleophile, 0°C, 2 hours) and quantify yields via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
